2,4-Difluoro-3-nitropyridine
Overview
Description
2,4-Difluoro-3-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2N2O2 This compound is characterized by the presence of two fluorine atoms and one nitro group attached to a pyridine ring
Mechanism of Action
Target of Action
It is known that fluoropyridines, a class of compounds to which 2,4-difluoro-3-nitropyridine belongs, have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with targets.
Biochemical Pathways
It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
It has been used in the synthesis of antibacterial agents , suggesting that it may have antimicrobial effects.
Action Environment
The stability and reactivity of fluoropyridines, in general, can be influenced by various factors, including temperature and the presence of other chemical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-3-nitropyridine can be synthesized through several methods. One common synthetic route involves the nitration of 2,4-difluoropyridine. The reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. Another method involves the reaction of 4-hydroxy-3-nitropyridine-2(1H)-one with phosphorus oxychloride (POCl3) followed by treatment with potassium fluoride (KF) .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvents, temperature control, and purification steps are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 2,4-Difluoro-3-aminopyridine.
Oxidation: Oxidized derivatives of the pyridine ring, though less common.
Scientific Research Applications
2,4-Difluoro-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of fluorinated analogs of biologically active molecules, aiding in the study of their biological activities and mechanisms.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-nitropyridine
- 3-Fluoro-4-nitropyridine
- 2,4-Dinitrofluorobenzene
Uniqueness
2,4-Difluoro-3-nitropyridine is unique due to the presence of two fluorine atoms and one nitro group on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to other fluorinated pyridines. These properties make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .
Properties
IUPAC Name |
2,4-difluoro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWIQKYGRIAYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465355 | |
Record name | 2,4-difluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-14-3 | |
Record name | 2,4-difluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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